4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide
Overview
Description
4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a hydroxyethoxyethyl group and a phenylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Introduction of the Hydroxyethoxyethyl Group: The hydroxyethoxyethyl group can be introduced via the reaction of the piperazine ring with ethylene oxide.
Attachment of the Phenylsulfanylphenyl Group: This step involves the reaction of the intermediate with 2-phenylsulfanylphenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylsulfanyl group can be reduced to a thiol group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel polymers and materials with specific properties.
Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phenylsulfanyl group can modulate the compound’s binding affinity and selectivity. The hydroxyethoxyethyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-hydroxyethoxy)ethyl]piperazine: This compound lacks the phenylsulfanylphenyl group, making it less complex and potentially less effective in certain applications.
N-(2-phenylsulfanylphenyl)piperazine: This compound lacks the hydroxyethoxyethyl group, which may affect its solubility and bioavailability.
Uniqueness
4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H27N3O3S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H27N3O3S/c25-15-17-27-16-14-23-10-12-24(13-11-23)21(26)22-19-8-4-5-9-20(19)28-18-6-2-1-3-7-18/h1-9,25H,10-17H2,(H,22,26) |
InChI Key |
OEAQVFUHXWXHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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